Differential Kinase Selectivity: FGFR1 Inhibition vs. Off-Target c-Met Activity
7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine exhibits a distinct selectivity profile, showing significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 of 120 nM [1], while demonstrating negligible activity against the structurally related c-Met kinase (IC50 = 1900 nM) [2]. This contrasts sharply with more promiscuous triazolopyridazine analogs like Compound 4g, which are designed for dual c-Met/Pim-1 inhibition with sub-micromolar IC50 values (c-Met: 0.163 µM; Pim-1: 0.283 µM) [3]. The data highlights a critical selectivity window, making the compound a preferred scaffold for projects focused on FGFR-driven pathways with minimal c-Met interference.
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | FGFR1 IC50 = 120 nM; c-Met IC50 = 1900 nM |
| Comparator Or Baseline | Compound 4g (a dual c-Met/Pim-1 inhibitor) c-Met IC50 = 163 nM; Pim-1 IC50 = 283 nM |
| Quantified Difference | Target compound is 15.8x more potent against FGFR1 than c-Met, while the comparator is a balanced dual inhibitor. |
| Conditions | In vitro kinase assays; FGFR1 assay using purified enzyme with 12.5 µM ATP at pH 7.5, 30°C; c-Met assay using Z-LYTE enzymatic kinase assay format. |
Why This Matters
This selectivity data is critical for researchers requiring a tool compound to probe FGFR1 biology without confounding c-Met pathway activation.
- [1] BindingDB. Affinity Data for 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine vs. FGFR1. View Source
- [2] BindingDB. Affinity Data for 7-Chloro[1,2,4]triazolo[4,3-b]pyridazin-8-amine vs. c-Met. View Source
- [3] Mahmoud ME, Ahmed EM, Ragab HM, Eltelbany RFA, Hassan RA. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024;14(41):30346-30363. View Source
